3-Acetyl-2-methylpyridin-4(1H)-one
Description
3-Acetyl-2-methylpyridin-4(1H)-one is a pyridinone derivative characterized by a ketone group at position 3 and a methyl substituent at position 2 on the pyridine ring. This compound belongs to a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioactivity and versatility as intermediates. Pyridinone derivatives are often synthesized via cyclization reactions or modifications of pre-existing pyridine frameworks, with substituents like acetyl groups enhancing electronic properties and binding affinity in biological systems .
Properties
CAS No. |
153705-18-1 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.165 |
IUPAC Name |
3-acetyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO2/c1-5-8(6(2)10)7(11)3-4-9-5/h3-4H,1-2H3,(H,9,11) |
InChI Key |
RGJMUXCBWLNVGU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CN1)C(=O)C |
Synonyms |
4(1H)-Pyridinone, 3-acetyl-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with 3-Acetyl-2-methylpyridin-4(1H)-one but differ in substituent placement or functional groups, leading to distinct physicochemical and biological properties:
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one
- Structure: Features an amino group at position 3, a methyl group at position 6, and a phenyl ring at position 3.
- Synthesis : Prepared via Hofmann degradation of 3-carboxamide precursors, yielding brominated derivatives under specific conditions .
3-(3-Acetylphenyl)-5-(phenylamino)pyridin-2(1H)-one (Compound 75)
- Structure: Contains an acetyl group on a phenyl substituent at position 3, with a phenylamino group at position 4.
- Synthesis : Synthesized via Suzuki coupling and subsequent functionalization .
4-Methyl-3-Nitro-1H-Pyridin-2-One
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Predicted based on analogues.
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